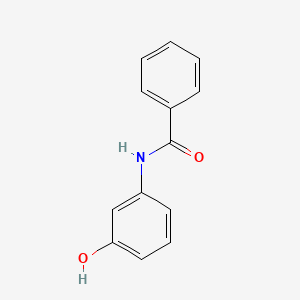

N-(3-Hydroxyphenyl)benzamide

Description

BenchChem offers high-quality N-(3-Hydroxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Hydroxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNOBHNBCHZOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190876 |

Source

|

| Record name | Benzamide, N-(3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3743-28-0 |

Source

|

| Record name | Benzamide, N-(3-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-Hydroxyphenyl)benzamide chemical properties and structure

An In-depth Technical Guide to N-(3-Hydroxyphenyl)benzamide: Chemical Properties, Structure, and Synthesis

Introduction

Benzamides represent a significant class of organic compounds derived from benzoic acid, distinguished by their robust chemical scaffold and diverse biological activities.[1] Within medicinal chemistry, benzamide derivatives are foundational, serving as inhibitors for various enzymes, including Histone deacetylases (HDACs), and acting as smooth muscle relaxants and potassium channel activators.[1] Their applications are extensive, ranging from anti-inflammatory and analgesic agents to antipsychotics and antiemetics.[1]

N-(3-Hydroxyphenyl)benzamide is a key intermediate within this class. Its structure, featuring a phenolic hydroxyl group and an amide linkage, provides a versatile platform for chemical modification, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles. This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and characterization, designed for researchers and professionals in drug development.

Chemical Structure and Identification

The molecular architecture of N-(3-Hydroxyphenyl)benzamide consists of a benzoyl group attached to the nitrogen atom of 3-aminophenol. The hydroxyl group at the meta-position of the phenyl ring is a critical feature, influencing the molecule's polarity, solubility, and potential for hydrogen bonding, which is often crucial for biological receptor interactions.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-(3-hydroxyphenyl)benzamide | - |

| CAS Number | 3743-28-0 | |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |

| Molecular Weight | 213.23 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O | [2] |

| InChI | InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16) | [2] |

| InChIKey | SYNOBHNBCHZOHG-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical properties of N-(3-Hydroxyphenyl)benzamide are crucial for its handling, purification, and formulation in research settings. The melting point serves as a key indicator of purity, while its solubility profile dictates appropriate solvent systems for reactions and analysis.

Table 2: Physicochemical Data

| Property | Value | Comments |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 150-152 °C | As reported in a specific synthesis.[4] May vary with purity. |

| Boiling Point | 554°F (290°C) at 760 mmHg (Benzamide parent) | Data for the specific title compound is not readily available; this value for the parent benzamide provides a reference.[5] |

| Solubility | Insoluble in water.[5] Soluble in organic solvents like ethanol, DMSO. | The phenolic group offers slight polarity, but the two aromatic rings render it largely insoluble in aqueous media. |

| pKa | ~9.26 (Phenolic OH, Predicted) | The acidity of the phenolic proton is a key characteristic for derivatization.[3] The N-H proton is significantly less acidic. |

Synthesis and Mechanism

The most direct and commonly cited method for synthesizing N-(3-Hydroxyphenyl)benzamide is through the acylation of 3-aminophenol. This reaction is a classic example of nucleophilic acyl substitution.

Core Reaction: Condensation of 3-hydroxyaniline (3-aminophenol) with benzoyl chloride.[1][4]

Causality in Experimental Design:

-

Nucleophile: 3-hydroxyaniline provides the amine group (-NH₂), which acts as the nucleophile.

-

Electrophile: Benzoyl chloride is an excellent electrophile due to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.

-

Solvent: The reaction is often performed in an aqueous medium.[1][4] This choice can be advantageous for reasons of cost, safety, and ease of product precipitation. A base (like pyridine or NaOH) is typically required to neutralize the HCl byproduct, driving the reaction to completion.

Protocol: Synthesis of N-(3-Hydroxyphenyl)benzamide

This protocol is a representative methodology based on published procedures.[1][4]

-

Dissolution: Dissolve 3-hydroxyaniline (1.0 eq) in a suitable aqueous base solution (e.g., 10% NaOH) in a reaction vessel equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0-5 °C.

-

Rationale: Cooling controls the exothermic reaction rate and minimizes potential side reactions. The base deprotonates the phenolic hydroxyl group, but the amine remains the more potent nucleophile for the primary reaction.

-

-

Acylation: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution while maintaining the low temperature.

-

Rationale: Slow, dropwise addition prevents a rapid temperature increase. A slight excess of the acylating agent ensures the complete consumption of the starting amine.

-

-

Reaction: Allow the mixture to stir vigorously for 1-2 hours, letting it gradually warm to room temperature. A precipitate of the product should form.

-

Rationale: The reaction time allows for the completion of the acylation. The product is typically insoluble in the aqueous medium, facilitating its isolation.

-

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the crude product sequentially with cold water and then a small amount of cold ethanol or a suitable hydrocarbon solvent (e.g., hexane).

-

Rationale: Washing with water removes inorganic salts (like NaCl). A subsequent wash with a non-polar solvent removes any unreacted benzoyl chloride.

-

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure N-(3-Hydroxyphenyl)benzamide.

-

Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing impurities based on differences in solubility.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, TLC, and spectroscopic methods (NMR, IR).

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure of the synthesized compound. The data below are representative of what is expected for N-(3-Hydroxyphenyl)benzamide.

Table 3: Key Spectroscopic Data

| Technique | Feature | Expected Value / Observation | Rationale |

| ¹H-NMR | Aromatic Protons (H-Ar) | δ 7.2-7.9 ppm | Complex multiplets arising from the two distinct phenyl rings.[4] |

| Amide Proton (N-H) | δ ~10.1 ppm (broad singlet) | Chemical shift is solvent-dependent; often broad due to quadrupole relaxation and exchange. | |

| Phenol Proton (O-H) | δ ~9.6 ppm (broad singlet) | Chemical shift is highly dependent on solvent and concentration; subject to exchange. | |

| IR (KBr) | N-H Stretch | ν ~3330 cm⁻¹ | Characteristic stretching vibration for a secondary amide N-H bond.[4] |

| O-H Stretch | ν ~3000-3400 cm⁻¹ (broad) | A broad band indicating a hydrogen-bonded hydroxyl group. | |

| C=O Stretch (Amide I) | ν ~1640-1650 cm⁻¹ | Strong absorption, characteristic of the amide carbonyl group.[4] | |

| Aromatic C=C Stretch | ν ~1517-1600 cm⁻¹ | Multiple bands indicating the aromatic rings.[4] | |

| C-O Stretch | ν ~1230-1245 cm⁻¹ | Stretching vibration of the phenolic C-O bond.[4] | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 213 | Corresponds to the molecular formula C₁₃H₁₁NO₂.[1] |

| Base Peak | m/z 105 | Corresponds to the stable benzoyl cation [C₆H₅CO]⁺, a characteristic fragment from the cleavage of the amide C-N bond.[1] | |

| Other Fragments | m/z 77 | Corresponds to the phenyl cation [C₆H₅]⁺.[4] |

Biological Activity and Applications in Drug Development

While N-(3-Hydroxyphenyl)benzamide itself is primarily an intermediate, its scaffold is of high interest. Studies have shown that the parent molecule and its derivatives exhibit inhibitory activity against several enzymes.

-

Enzyme Inhibition: N-(3-Hydroxyphenyl)benzamide has been evaluated for its inhibitory effects against butyrylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes.[1][4] These enzyme families are significant targets in neurodegenerative diseases (cholinesterases) and inflammatory conditions (lipoxygenase).

-

Scaffold for Drug Discovery: The true value of this compound lies in its utility as a building block. The phenolic -OH group is a prime site for O-alkylation, allowing for the introduction of various side chains to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.[1][4] This strategy has been used to create libraries of derivatives for screening against diverse biological targets.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling N-(3-Hydroxyphenyl)benzamide and its precursors. The information below is based on general safety data for benzamides and related compounds.

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] It is harmful if swallowed.[8]

-

Precautions for Safe Handling:

-

Personal Protective Equipment (PPE):

-

Storage Conditions:

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[7]

-

Conclusion

N-(3-Hydroxyphenyl)benzamide is a well-characterized organic compound whose importance extends beyond its fundamental properties. Its straightforward synthesis and the presence of two key functional handles—the amide linkage and the phenolic hydroxyl group—make it an exceptionally valuable and versatile scaffold in medicinal chemistry and materials science. A thorough understanding of its structure, reactivity, and spectroscopic signature is essential for researchers aiming to leverage this molecule for the development of novel, biologically active compounds.

References

-

Rehman, A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Available at: [Link]

-

Chempublishers. (n.d.). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Available at: [Link]

-

Wang, H., et al. (2021). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... ResearchGate. Available at: [Link]

-

PubChem. (n.d.). N-(3-hydroxy-4-methylphenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (2010). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Available at: [Link]

-

ScienceLab.com. (2010). Material Safety Data Sheet: Benzamide. Available at: [Link]

-

BASF. (2016). Safety data sheet. Available at: [Link]

-

PubChem. (n.d.). 3-Hydroxybenzamide. National Center for Biotechnology Information. Available at: [Link]

-

US EPA. (n.d.). Benzamide, N-hydroxy-. Substance Details - SRS. Available at: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). N-(3-hydroxyphenyl)benzamide (C13H11NO2). Available at: [Link]

-

PubChemLite. (n.d.). N-[3-(hydroxymethyl)phenyl]benzamide (C14H13NO2). Available at: [Link]

-

PubChemLite. (n.d.). N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide (C14H10F3NO2). Available at: [Link]

-

ChemBK. (n.d.). benzamide, 3-hydroxy-. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Available at: [Link]

-

PubChem. (n.d.). N-(3-Hydroxyphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (1993). PubMed. Available at: [Link]

-

PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Benzamide. Available at: [Link]

Sources

- 1. chempublishers.com [chempublishers.com]

- 2. PubChemLite - N-(3-hydroxyphenyl)benzamide (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. actylislab.com [actylislab.com]

- 10. leap.epa.ie [leap.epa.ie]

A Guide to the Spectroscopic Characterization of N-(3-Hydroxyphenyl)benzamide

Introduction

N-(3-Hydroxyphenyl)benzamide is a molecule of significant interest within the fields of medicinal chemistry and materials science. As a derivative of benzanilide, it possesses a structural motif that is a cornerstone in the development of various therapeutic agents and functional materials.[1][2] The precise elucidation of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential applications. This technical guide provides an in-depth analysis of the spectroscopic data of N-(3-Hydroxyphenyl)benzamide, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling a thorough understanding of the structural characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR spectroscopy have been employed to characterize N-(3-Hydroxyphenyl)benzamide.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for N-(3-Hydroxyphenyl)benzamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.89 | dd | 1.5, 7.0 | 2H | H-2ʹ, H-6ʹ |

| 7.56 | br t | 7.5 | 1H | H-4ʹ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of N-(3-Hydroxyphenyl)benzamide in deuterated chloroform (CDCl₃) displays distinct signals corresponding to the aromatic protons.[1] The downfield region of the spectrum is of particular interest. A doublet of doublets at 7.89 ppm is assigned to the two protons (H-2' and H-6') on the benzoyl ring that are ortho to the carbonyl group.[1] The multiplicity arises from coupling to the meta and para protons. A broad triplet observed at 7.56 ppm corresponds to the proton at the para position (H-4') of the benzoyl ring.[1] The signals for the protons on the 3-hydroxyphenyl ring are not explicitly detailed in the available literature but are expected to appear in the aromatic region, typically between 6.5 and 7.5 ppm. The protons of the hydroxyl (-OH) and amide (-NH) groups are expected to show broad singlets, and their chemical shifts can be highly dependent on the concentration and purity of the sample, as well as the solvent used.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-(3-Hydroxyphenyl)benzamide

| Predicted Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (Amide Carbonyl) |

| 157.0 | C-OH |

| 139.0 | C-N |

| 135.0 | C-1' |

| 132.0 | C-4' |

| 129.5 | C-3'/C-5' |

| 128.0 | C-2'/C-6' |

| 129.0 | C-5 |

| 119.0 | C-6 |

| 115.0 | C-4 |

| 114.0 | C-2 |

Prediction performed using standard computational algorithms.

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum indicates the presence of all 13 carbon atoms in the molecule in distinct chemical environments. The carbonyl carbon of the amide group is expected to be the most downfield signal, around 166.5 ppm. The carbon attached to the hydroxyl group (C-OH) is predicted to be at approximately 157.0 ppm. The aromatic carbons are expected to resonate in the region of 114.0 to 139.0 ppm. The quaternary carbons, such as the one attached to the nitrogen (C-N) and the carbon of the benzoyl ring attached to the amide (C-1'), are predicted at 139.0 ppm and 135.0 ppm, respectively. The remaining aromatic carbons will appear in the typical range for substituted benzene rings.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for N-(3-Hydroxyphenyl)benzamide

| Frequency (cm⁻¹) | Functional Group | Vibration Mode |

| 3420 | -OH | Stretching |

| 3230 | -NH | Stretching |

| 1620 | C=O (Amide I) | Stretching |

Interpretation of the IR Spectrum:

The IR spectrum of N-(3-Hydroxyphenyl)benzamide exhibits characteristic absorption bands that confirm the presence of its key functional groups.[1] A broad band observed at 3420 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group.[1] The N-H stretching vibration of the secondary amide group is observed at 3230 cm⁻¹.[1] The strong absorption at 1620 cm⁻¹ is attributed to the C=O stretching vibration of the amide carbonyl group, often referred to as the Amide I band.[1] Additional bands, not detailed in the provided data, would be expected in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching, C-O stretching, and aromatic C-H and C=C bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Mass Spectrometry Data for N-(3-Hydroxyphenyl)benzamide

| m/z | Ion |

| 213 | [M]⁺ |

| 105 | [C₆H₅CO]⁺ |

Interpretation of the Mass Spectrum:

The electron ionization mass spectrum (EIMS) of N-(3-Hydroxyphenyl)benzamide shows a molecular ion peak [M]⁺ at an m/z of 213, which corresponds to its molecular weight.[1] The base peak, which is the most intense peak in the spectrum, is observed at m/z 105.[1] This peak is characteristic of the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the amide C-N bond.[3] This fragmentation pattern is typical for benzanilides.[2][3] Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. The other fragment resulting from the initial cleavage would be the 3-hydroxyphenylaminyl radical, which can undergo further rearrangements and fragmentation.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Caption: Experimental workflow for IR spectroscopic analysis using an ATR accessory.

Mass Spectrometry

Caption: Experimental workflow for Mass Spectrometric analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive structural characterization of N-(3-Hydroxyphenyl)benzamide. The ¹H NMR, IR, and Mass Spectrometry data are in excellent agreement with the proposed structure. While experimental ¹³C NMR data was not available, the predicted spectrum offers a reliable reference for future studies. The detailed interpretation and standardized protocols outlined herein are intended to facilitate further research and application of this important benzanilide derivative.

References

-

Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Chempublishers. Available at: [Link]

-

Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry. Available at: [Link]

-

Hammett Correlation in Competing Fragmentations of Ionized 2-Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

bmse000668 Benzamide at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(3-Hydroxyphenyl)benzamide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

N-(3-Hydroxyphenyl)benzamide is a molecule of significant interest within medicinal chemistry and materials science, belonging to the versatile class of N-arylbenzamides. Its structural framework, featuring a benzoyl group, an amide linker, and a hydroxyphenyl moiety, provides a rich landscape for hydrogen bonding and other non-covalent interactions that dictate its solid-state architecture. Understanding this three-dimensional structure is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical in drug development. This guide provides a comprehensive overview of the synthesis, characterization, and the methodological principles of single-crystal X-ray diffraction analysis as applied to N-(3-Hydroxyphenyl)benzamide. While a definitive published crystal structure for this specific molecule remains elusive in premier databases, this document leverages detailed data from its close structural analogue, N-(3-hydroxyphenyl)-3-methoxybenzamide, to provide a robust and illustrative analysis of molecular conformation, crystal packing, and the determinative role of intermolecular forces.

Introduction: The Significance of N-Arylbenzamides

The N-arylbenzamide motif is a cornerstone in the design of biologically active compounds. This structural class is associated with a wide array of pharmacological activities, making these molecules essential components of screening libraries for drug discovery.[1] The precise spatial arrangement of atoms and functional groups in the solid state, or the crystal structure, governs a molecule's interaction with its environment. Crystal structure analysis, therefore, is not merely an academic exercise but a critical step in the pipeline of pharmaceutical development and materials engineering. It provides invaluable insights into polymorphism, which can have profound implications on a drug's efficacy and legal patentability.

This guide will navigate through the essential experimental and analytical workflows for determining and understanding the crystal structure of N-(3-Hydroxyphenyl)benzamide, offering both theoretical grounding and practical protocols.

Synthesis and Spectroscopic Characterization

The synthesis of N-(3-Hydroxyphenyl)benzamide is typically achieved through a straightforward condensation reaction. The most common and efficient method involves the acylation of 3-aminophenol with benzoyl chloride.

Synthetic Protocol

A robust method for the synthesis of N-(3-Hydroxyphenyl)benzamide has been reported, involving the reaction of 3-hydroxyaniline with benzoyl chloride in an aqueous medium.[2]

Experimental Protocol: Synthesis of N-(3-Hydroxyphenyl)benzamide

-

Reaction Setup: To 2.0 mmol of 3-hydroxyaniline, add 2.0 mmol of benzoyl chloride in an aqueous medium.

-

Reaction Execution: Shake the mixture vigorously for approximately 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The evolution of HCl gas will lower the pH of the mixture.

-

Isolation: Upon confirmation of reaction completion, dilute the mixture with cold water to induce precipitation of the product.

-

Purification: Collect the white precipitate by filtration and wash thoroughly with distilled water. The crude product can be recrystallized from a suitable solvent like methanol to yield pure N-(3-Hydroxyphenyl)benzamide.[2]

Caption: Synthetic scheme for N-(3-Hydroxyphenyl)benzamide.

Spectroscopic Verification

Before proceeding to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of both the benzoyl and the 3-hydroxyphenyl rings, as well as the amide N-H proton.[2]

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups: a broad O-H stretch from the phenol, an N-H stretch from the amide, and a strong C=O stretch from the amide carbonyl group.[2]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) can be used to confirm the molecular weight of the compound, with a characteristic molecular ion peak at m/z 213.[2]

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

The Causality Behind Crystallization

The formation of a single crystal suitable for SC-XRD is often the most challenging step. The choice of solvent and crystallization technique is critical. Slow evaporation is a commonly employed method, allowing molecules to self-assemble into a highly ordered lattice. For benzamide derivatives, solvents such as ethanol, methanol, or mixtures like petrol-ethylacetate are often successful.[3][4] The goal is to achieve a state of supersaturation from which the crystal can grow slowly and without defects.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Dissolve the purified N-(3-Hydroxyphenyl)benzamide in a minimal amount of a suitable solvent (e.g., methanol) at room temperature or with gentle heating.

-

Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest a well-formed crystal for mounting.

Data Collection and Structure Solution Workflow

The workflow from a mounted crystal to a final structural model is a systematic process, validated at each step by rigorous crystallographic software.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Results and Discussion: An Illustrative Analysis

As of the writing of this guide, a definitive crystal structure for N-(3-Hydroxyphenyl)benzamide has not been deposited in the Cambridge Structural Database (CSD). However, a detailed analysis of its close structural analogue, N-(3-hydroxyphenyl)-3-methoxybenzamide , provides a compelling and highly relevant case study. This analogue differs only by a methoxy group on the benzoyl ring and exhibits polymorphism, crystallizing in two distinct forms, which highlights the subtleties of crystal packing.[3]

Crystallographic Data of an Analogue: N-(3-hydroxyphenyl)-3-methoxybenzamide

The study of N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two polymorphs with distinct crystal packing and hydrogen bonding networks.[3][5]

| Parameter | Polymorph I (Analogue) | Polymorph II (Analogue) |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | P-1 |

| a (Å) | 22.3 | 10.1 |

| b (Å) | 5.8 | 10.8 |

| c (Å) | 9.1 | 11.5 |

| α (°) | 90 | 81.3 |

| β (°) | 90 | 76.5 |

| γ (°) | 90 | 80.0 |

| Volume (ų) | 1177.6 | 1184.9 |

| Z' | 1 | 2 |

| Density (calc, g/cm³) | 1.36 | 1.35 |

| Hydrogen Bond Network | 3D Net | 2D Layers |

| Data sourced from Waddell et al. (2024).[3] |

Molecular Conformation

In both polymorphs of the analogue, the central amide linkage is nearly planar. The key conformational flexibility arises from the rotation of the two aromatic rings relative to this amide plane. In Polymorph II, the asymmetric unit contains two independent molecules (Z'=2), which differ in the torsion angles of the phenyl rings, demonstrating how subtle packing forces can select for different molecular conformations.[3] This conformational flexibility is a common feature in N-arylbenzamides.[6]

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of N-(3-Hydroxyphenyl)benzamide would be dominated by hydrogen bonds involving the hydroxyl (-OH) group and the amide (N-H and C=O) functionalities. These are the primary drivers of the supramolecular architecture.

In the analogue N-(3-hydroxyphenyl)-3-methoxybenzamide, we observe distinct hydrogen bonding patterns:

-

Polymorph I: Forms a complex three-dimensional network. This involves a classic amide-to-amide N-H···O=C hydrogen bond, forming a C(4) chain motif. Additionally, the hydroxyl group participates as a donor to the amide carbonyl oxygen of an adjacent molecule, creating further chains and cross-linking them into a 3D net.[3]

-

Polymorph II: The hydrogen bonding is confined to two-dimensional layers. This layered structure arises from a different combination of N-H···O and O-H···O interactions, forming C(6) chains and R²₂(16) ring motifs.[3]

Caption: Key hydrogen bonds expected in N-(3-Hydroxyphenyl)benzamide.

These examples underscore a crucial principle: for a molecule like N-(3-Hydroxyphenyl)benzamide, the interplay between the strong hydrogen bond donors (N-H, O-H) and the primary acceptor (C=O) dictates the final crystal packing, which can lead to polymorphism.

Advanced Structural Analysis: Hirshfeld Surface

To quantify the intermolecular interactions contributing to the crystal packing, Hirshfeld surface analysis is a powerful tool. This technique maps the electron distribution of a molecule within a crystal to visualize and quantify different types of atomic contacts. The surface is colored to show regions of close contact with neighboring molecules, with red spots indicating strong interactions like hydrogen bonds. The analysis also generates 2D "fingerprint plots" that summarize the percentage contribution of different interactions (e.g., H···H, O···H, C···H). This method provides a more nuanced understanding of the forces stabilizing the crystal lattice beyond just classical hydrogen bonds.

Conclusion and Future Outlook

This technical guide has outlined the comprehensive process for the synthesis, characterization, and crystal structure analysis of N-(3-Hydroxyphenyl)benzamide. While a published crystal structure for this specific compound is not yet available, the detailed examination of its close structural analogues provides a robust framework for understanding its likely solid-state behavior. The analysis demonstrates the critical role of the amide and hydroxyl functional groups in directing a rich network of hydrogen bonds, which in turn governs the supramolecular architecture and the potential for polymorphism. For researchers in drug development, a thorough crystallographic study of N-(3-Hydroxyphenyl)benzamide is a crucial next step to fully unlock its therapeutic potential by providing a definitive link between its molecular structure and its macroscopic properties.

References

-

Waddell, P.G., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14(1), 70. Available at: [Link]

-

Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. Available at: [Link]

-

ResearchGate. (2024). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available at: [Link]

-

ResearchGate. (n.d.). N-(3-hydroxyphenyl)-3-methoxybenzamide with the numbering scheme and other labels used in this article. [Image]. Available at: [Link]

-

IUCr Journals. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

ResearchGate. (2016). (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Available at: [Link]

-

ResearchGate. (2015). (PDF) Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Available at: [Link]

-

Chempublishers. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2010). A monoclinic polymorph of N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

PubChemLite. (n.d.). N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide (C14H10F3NO2). Available at: [Link]

-

National Center for Biotechnology Information. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

RSC Publishing. (2012). Trimorphism of N-(3-pyridyl)-benzamide. CrystEngComm. Available at: [Link]

-

Chempublishers. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Available at: [Link]

Sources

- 1. Modeling the intermolecular interactions: molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide [pubmed.ncbi.nlm.nih.gov]

- 2. chempublishers.com [chempublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. Trimorphism of N-(3-pyridyl)-benzamide - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and Initial Characterization of N-(3-Hydroxyphenyl)benzamide

Abstract

This technical guide provides an in-depth exploration of the synthesis, structural elucidation, and preliminary biological evaluation of N-(3-Hydroxyphenyl)benzamide, a molecule of significant interest in medicinal chemistry. Benzamides represent a crucial class of organic compounds derived from benzoic acid, recognized for their diverse biological activities.[1][2] This guide details the foundational methodologies for the preparation and characterization of the parent molecule, N-(3-Hydroxyphenyl)benzamide, and offers insights into its potential as a scaffold for the development of novel therapeutic agents. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Benzamide Moiety

Benzamides are a well-established class of pharmacologically active molecules with a broad spectrum of applications, most notably as enzyme inhibitors.[1][2] Various derivatives have demonstrated efficacy as histone deacetylase (HDAC) inhibitors, smooth muscle relaxants, and potassium channel activators.[1] Furthermore, their therapeutic reach extends to anti-inflammatory, analgesic, antibacterial, and antifungal agents.[1][2] Heterocyclic benzamides, in particular, have shown activity within the central nervous system, functioning as antipsychotics, antiemetics, and gastric motility stimulants.[1] The inherent versatility of the benzamide scaffold makes it a compelling starting point for the design and synthesis of new chemical entities with therapeutic potential. This guide focuses on the foundational synthesis and characterization of N-(3-Hydroxyphenyl)benzamide, a key intermediate for further derivatization and biological screening.

Synthesis of N-(3-Hydroxyphenyl)benzamide: A Foundational Approach

The synthesis of N-(3-Hydroxyphenyl)benzamide is achieved through the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium.[1][2] This straightforward and efficient method provides a high yield of the target compound.

Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 3-hydroxyaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent loss of a proton and a chloride ion yields the stable amide product.

Caption: Synthetic route for N-(3-Hydroxyphenyl)benzamide.

Detailed Experimental Protocol

Materials:

-

3-Hydroxyaniline

-

Benzoyl chloride

-

Distilled water

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Dissolve 3-hydroxyaniline in an aqueous medium.

-

Slowly add benzoyl chloride to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the precipitated product is collected by filtration.

-

Wash the collected solid with distilled water to remove any unreacted starting materials and by-products.

-

Dry the purified N-(3-Hydroxyphenyl)benzamide.

Structural and Physicochemical Characterization

The identity and purity of the synthesized N-(3-Hydroxyphenyl)benzamide were confirmed through a combination of spectroscopic techniques and physical constant determination.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Melting Point | 152-154 °C | [2] |

| Yield | 88.6% | [2] |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present in the molecule.[1]

-

3420 cm⁻¹: O-H stretching vibration of the hydroxyl group.

-

3230 cm⁻¹: N-H stretching vibration of the amide group.

-

1620 cm⁻¹: C=O stretching vibration of the amide carbonyl group.

¹H-NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum confirms the arrangement of protons in the molecule.[1][2]

-

δ 7.89 (dd, J = 1.5, 7.0 Hz, 2H, H-2ʹ & H-6ʹ): Protons on the benzoyl ring adjacent to the carbonyl group.

-

δ 7.56 (br t, J = 7.5 Hz, 1H, H-4ʹ): Proton on the benzoyl ring para to the carbonyl group.

-

δ 7.49 (br t, J = 7.0 Hz, 2H, H-3ʹ & H-5ʹ): Protons on the benzoyl ring meta to the carbonyl group.

-

δ 7.29 (t, J = 2.0 Hz, 1H, H-2): Proton on the 3-hydroxyaniline ring.

-

δ 7.14 (t, J = 8.0 Hz, 1H, H-5): Proton on the 3-hydroxyaniline ring.

-

δ 7.08 (m, 1H, H-6): Proton on the 3-hydroxyaniline ring.

-

δ 6.58 (ddd, J = 1.0, 2.5, 8.0 Hz, 1H, H-4): Proton on the 3-hydroxyaniline ring.

Electron Ionization Mass Spectrometry (EIMS): The mass spectrum confirms the molecular weight and provides information about the fragmentation pattern.[1][2]

-

m/z 213 [M]⁺: Molecular ion peak, confirming the molecular formula C₁₃H₁₁NO₂.

-

m/z 105 [C₆H₅CO]⁺: Base peak, corresponding to the benzoyl cation, a characteristic fragment of benzamides.[3][4]

-

m/z 77 [C₆H₅]⁺: Phenyl cation, resulting from the loss of CO from the benzoyl cation.[3][4]

Caption: EIMS fragmentation of N-(3-Hydroxyphenyl)benzamide.

Preliminary Biological Evaluation: Enzyme Inhibition Profile

N-(3-Hydroxyphenyl)benzamide and its derivatives have been subjected to preliminary biological screening to assess their enzyme inhibition activity.[1][2] Specifically, their effects on butyrylcholinesterase, acetylcholinesterase, and lipoxygenase have been investigated.

Cholinesterase Inhibition

The parent compound, N-(3-Hydroxyphenyl)benzamide, demonstrated inhibitory potential against butyrylcholinesterase.[1] Further derivatization, such as the introduction of a five-carbon chain at the 3-hydroxy position (N-[3-(pentoxy)phenyl]benzamide), led to an increased inhibitory potential against acetylcholinesterase.[1]

Lipoxygenase Inhibition

In the initial screening, N-(3-Hydroxyphenyl)benzamide and some of its simpler O-alkylated derivatives did not show significant activity against lipoxygenase.[1][2]

Future Directions and Conclusion

The straightforward synthesis and well-defined characterization of N-(3-Hydroxyphenyl)benzamide establish it as a valuable building block in medicinal chemistry. The preliminary biological data suggests that this scaffold holds promise for the development of cholinesterase inhibitors. Future research should focus on the synthesis of a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR). Further biological evaluations, including in vivo studies and assessment against other relevant therapeutic targets, are warranted to fully explore the pharmacological potential of this versatile benzamide. This guide provides the foundational knowledge for researchers to build upon in their quest for novel therapeutic agents.

References

- Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.

- Abbasi, M. A., et al. (2014). (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.

- Wang, H., et al. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide...

- (2024). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.

- (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

-

(n.d.). benzamide, 3-hydroxy-. ChemBK. [Link]

- (n.d.).

-

(n.d.). Benzamide-simplified mass spectrum. ResearchGate. [Link]

-

(n.d.). Supplementary Material. The Royal Society of Chemistry. [Link]

-

(n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. [Link]

-

(2025). 4-hydroxy-N-(3-methylphenyl)benzamide | CAS#:62639-23-0. Chemsrc. [Link]

-

(n.d.). N-(3-hydroxy-4-methylphenyl)benzamide | C14H13NO2. PubChem. [Link]

- (n.d.).

-

(n.d.). Benzamide. National Institute of Standards and Technology. [Link]

-

(n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

-

(n.d.). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. PMC - NIH. [Link]

-

(2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]

-

Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. PubMed. [Link]

-

(n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC - NIH. [Link]

-

(n.d.). Mass spectrum of Benzamide, 4-fluoro-n,n-dimethyl and library search of peak 13.303. ResearchGate. [Link]

-

(2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

Sources

The Architecture of Discovery: A Technical Guide to the Synthesis and Screening of N-(3-Hydroxyphenyl)benzamide Derivatives

This guide provides an in-depth exploration of the synthesis and biological screening of N-(3-hydroxyphenyl)benzamide derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as enzyme inhibitors and receptor modulators.[1][2] We will delve into the strategic considerations for synthesis, robust protocols for execution, and a logical framework for screening cascades to identify and validate novel therapeutic candidates.

Part 1: The Synthetic Core – From Blueprint to Molecule

The foundational step in any drug discovery campaign is the efficient and versatile synthesis of the core scaffold and its analogs. The N-(3-hydroxyphenyl)benzamide backbone is typically constructed via an amide bond formation, a cornerstone reaction in organic chemistry.

Strategic Considerations in Synthesis

The primary synthetic route involves the acylation of 3-aminophenol with a substituted benzoyl chloride. The choice of reaction conditions is paramount and is dictated by the stability of the starting materials and the desired scale of the reaction.

-

The Schotten-Baumann Approach: A classic and robust method involves the reaction of 3-hydroxyaniline with benzoyl chloride in a biphasic aqueous medium, often with a mild base like sodium bicarbonate to neutralize the HCl byproduct.[1][3] This method is advantageous for its simplicity, use of inexpensive reagents, and scalability. However, it may not be suitable for substrates with base-sensitive functional groups.

-

Anhydrous Organic Synthesis: For more sensitive substrates or to achieve higher purity with less aqueous workup, the reaction can be performed in an anhydrous organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4] A non-nucleophilic base, typically pyridine or triethylamine, is employed as an acid scavenger. This method offers greater control over reaction conditions but requires stricter control of moisture.

-

Coupling Agent-Mediated Amidation: For cases where the corresponding benzoyl chloride is unstable or not commercially available, the amide bond can be formed directly from the carboxylic acid using coupling agents. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) facilitate the formation of the amide bond under mild conditions.[5]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of N-(3-hydroxyphenyl)benzamides.

Caption: Synthetic and derivatization workflow for N-(3-hydroxyphenyl)benzamides.

Experimental Protocol: Synthesis of N-(3-Hydroxyphenyl)benzamide

This protocol details the synthesis of the parent compound via the condensation of 3-hydroxyaniline and benzoyl chloride in an aqueous medium.[1][3]

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxyaniline (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Acylating Agent: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. Ensure the temperature does not exceed 10 °C.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours. A precipitate of N-(3-hydroxyphenyl)benzamide will form.

-

Isolation of Product: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-(3-hydroxyphenyl)benzamide.

-

Characterization: Dry the purified product under vacuum and characterize it using spectroscopic methods such as ¹H-NMR, IR, and mass spectrometry to confirm its identity and purity.[1]

Part 2: The Screening Cascade – Identifying Biological Activity

Once a library of N-(3-hydroxyphenyl)benzamide derivatives has been synthesized, the next critical phase is to screen them for biological activity. The design of the screening cascade is crucial for the efficient identification of promising lead compounds.

Designing a Screening Funnel

A tiered approach is typically employed, starting with broad, high-throughput primary screens to identify initial "hits." These hits are then subjected to more rigorous secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Caption: A typical screening cascade for identifying lead compounds.

Common Biological Targets and Assays

N-(3-hydroxyphenyl)benzamide derivatives have been investigated for a range of biological activities.[2] The choice of primary assay will depend on the therapeutic area of interest.

-

Enzyme Inhibition: Many derivatives have been screened for their inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase, which are relevant in neurodegenerative diseases and inflammation, respectively.[1][3]

-

Anticancer Activity: A significant number of benzamide derivatives have been evaluated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[6] Primary screens for these targets often involve cell-based assays measuring the proliferation of cancer cell lines.

-

Antiviral and Antiparasitic Activity: These compounds have also been explored as potential antiviral agents, for instance, against Enterovirus 71, and as antiparasitic agents targeting kinetoplastid parasites.[5][7]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol provides a general method for assessing the AChE inhibitory activity of the synthesized compounds, a common screen for potential Alzheimer's disease therapeutics.[1][8]

-

Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiation of Reaction: Add the substrate ATCI to initiate the enzymatic reaction.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product at regular intervals using a microplate reader at 412 nm.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation and Structure-Activity Relationship (SAR) Studies

The results of the screening assays should be systematically organized to facilitate the analysis of structure-activity relationships (SAR). This involves correlating the structural modifications of the synthesized derivatives with their biological activity.

| Compound | R-Group (Substitution on Benzoyl Ring) | AChE IC50 (µM) [1] | BChE IC50 (µM) [1] |

| 1 | H | >100 | >100 |

| 2a | 4-OCH₃ | 85.3 ± 0.5 | 62.1 ± 0.4 |

| 2b | 4-Cl | 45.7 ± 0.9 | 33.2 ± 0.2 |

| 2c | 3,4-diCl | 22.1 ± 0.3 | 15.8 ± 0.1 |

The SAR from such a table can guide the design of the next generation of compounds with improved potency and selectivity. For example, the data above suggests that electron-withdrawing groups on the benzoyl ring enhance the inhibitory activity against both AChE and BChE. Further exploration of substitutions at different positions would be a logical next step.[9]

Conclusion

The N-(3-hydroxyphenyl)benzamide scaffold represents a versatile platform for the development of novel therapeutic agents. A systematic approach to synthesis, guided by an understanding of fundamental organic reactions, coupled with a well-designed screening cascade, is essential for unlocking the full potential of this chemical class. The iterative process of design, synthesis, and screening, informed by robust SAR analysis, will continue to drive the discovery of new and improved drug candidates.

References

-

Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Chempublishers. Available from: [Link]

-

Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... ResearchGate. Available from: [Link]

-

Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Available from: [Link]

-

(PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available from: [Link]

-

Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. PubMed. Available from: [Link]

-

A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. PubMed. Available from: [Link]

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. Available from: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. OMICS International. Available from: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Available from: [Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. Available from: [Link]

-

Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. Available from: [Link]

-

Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Available from: [Link]

Sources

- 1. chempublishers.com [chempublishers.com]

- 2. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of N-(3-Hydroxyphenyl)benzamide Interactions: A Technical Guide

<

Abstract

This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of N-(3-Hydroxyphenyl)benzamide, a small molecule with potential pharmacological relevance.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. We will navigate the complete computational pipeline, from initial ligand and protein target preparation to the execution and analysis of molecular docking and molecular dynamics simulations. The objective is to establish a robust, self-validating computational framework to predict and analyze the molecular interactions of N-(3-Hydroxyphenyl)benzamide, thereby generating actionable insights for further drug discovery and development efforts. The methodologies detailed herein are grounded in established computational chemistry principles and are designed to ensure scientific integrity and reproducibility.

Introduction to the Computational Approach

In silico drug design has become an indispensable part of the modern pharmaceutical research pipeline, offering a cost-effective and rapid means to screen, identify, and optimize potential drug candidates before committing to resource-intensive experimental validation.[2][3][4] These computational methods allow for the detailed examination of molecular interactions at an atomic level, providing insights that can guide rational drug design.[2]

The Subject Molecule: N-(3-Hydroxyphenyl)benzamide

N-(3-Hydroxyphenyl)benzamide is a derivative of benzamide, a class of organic compounds with a wide range of biological activities.[1][5] Structurally, it features a benzoyl group linked to a 3-hydroxyaniline moiety. A study by Rehman et al. (2014) detailed the synthesis of this compound and identified its inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases.[1] This known biological activity makes it an excellent candidate for in-depth computational modeling to elucidate its mechanism of action.

| Property | Value | Source |

| Molecular Formula | C13H11NO2 | PubChem |

| Molecular Weight | 213.23 g/mol | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O | PubChem |

| Known Activity | Enzyme Inhibition (Cholinesterases, Lipoxygenase) | [1] |

Rationale and Objectives

The primary goal of this guide is to present a detailed, replicable in silico workflow to investigate the binding mechanism of N-(3-Hydroxyphenyl)benzamide with a relevant biological target. By simulating its interactions, we aim to:

-

Predict the most favorable binding pose (conformation and orientation) within the protein's active site.

-

Estimate the binding affinity of the molecule to its target.

-

Identify the key amino acid residues and types of molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex.

-

Assess the stability of the predicted binding pose over time through dynamic simulation.

Pre-computation: System Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is critical for ensuring a chemically and structurally realistic simulation environment.

Ligand Preparation

The ligand, N-(3-Hydroxyphenyl)benzamide, must be converted from its 2D representation into a three-dimensional, energetically minimized structure.

Protocol: Ligand Preparation

-

2D to 3D Conversion:

-

Obtain the 2D structure of N-(3-Hydroxyphenyl)benzamide, for instance, from its SMILES string.

-

Use a cheminformatics tool like Open Babel to generate an initial 3D conformation.[6] This step is crucial for establishing the basic geometry.

-

-

Energy Minimization:

-

The initial 3D structure is likely not in a low-energy state. Apply a force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts bond lengths and angles to find a stable, low-energy conformer, which is essential for realistic docking.[6]

-

-

Charge Assignment and Atom Typing:

-

File Format Conversion:

Protein Target Identification and Preparation

Based on the known activity of N-(3-Hydroxyphenyl)benzamide against cholinesterases, we will select human Acetylcholinesterase (AChE) as our protein target. A high-resolution crystal structure is available from the Protein Data Bank (PDB).

Protocol: Receptor Preparation

-

Structure Retrieval:

-

Download the 3D structure of human AChE from the RCSB PDB database (e.g., PDB ID: 4EY7). This file contains the atomic coordinates determined by X-ray crystallography.

-

-

Initial Cleaning:

-

Structural Correction:

-

File Format Conversion:

-

Save the cleaned, prepared protein structure in the PDBQT format, which includes charge and atom type information for the docking simulation.[10]

-

Core Computational Methodologies

With the ligand and receptor prepared, we can proceed to the core computational experiments: molecular docking to predict the binding pose and molecular dynamics to assess its stability.

Workflow Visualization

The overall computational process follows a structured path, ensuring that each step logically follows the last, from initial data preparation to final analysis.

Caption: High-level workflow for in silico interaction modeling.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] The process involves sampling a ligand's conformations within the binding site and ranking them using a scoring function.[13][14]

Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition:

-

Define a 3D search space, or "grid box," around the active site of the receptor. This box confines the docking algorithm to the region of interest, increasing computational efficiency. The coordinates can be determined from a co-crystallized ligand in a reference PDB structure or from active site prediction servers.[8][10]

-

-

Configuration File:

-

Create a configuration file that specifies the paths to the prepared receptor (PDBQT) and ligand (PDBQT) files, the grid box coordinates and dimensions, and the exhaustiveness of the search (a parameter controlling computational effort).

-

-

Execution:

-

Run the docking simulation using the AutoDock Vina executable. Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[15]

-

-

Result Analysis:

-

The primary output is the binding affinity, an estimation of the binding free energy.[16] More negative values indicate a stronger, more favorable interaction.[17]

-

Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze the specific interactions.[18][19] Identify hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and protein residues.[18][19]

-

| Docking Result | Predicted Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol (Example) | Strong predicted binding affinity. |

| Interacting Residues | TYR70, TRP84, SER122, HIS440 | Key amino acids stabilizing the complex. |

| Interaction Types | H-Bond with SER122, Pi-Pi stacking with TRP84 | Specific forces governing the interaction. |

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulation offers a dynamic view, assessing the stability of the protein-ligand complex in a simulated aqueous environment over time.[20]

Protocol: MD Simulation using GROMACS

-

System Solvation:

-

Place the best protein-ligand complex from docking into a simulation box.

-

Fill the box with a chosen water model (e.g., TIP3P) to simulate an aqueous environment.

-

-

Ionization:

-

Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge, creating a more physiologically realistic environment.

-

-

Energy Minimization:

-

Perform energy minimization on the entire solvated system to remove any steric clashes or inappropriate geometry.

-

-

Equilibration:

-

Conduct a two-phase equilibration process. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Reaching stable plateaus in temperature and pressure is critical for a valid production run.

-

-

Production MD:

-

Run the main simulation for a set duration (e.g., 100 nanoseconds). Atomic coordinates are saved at regular intervals, creating a trajectory file.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time relative to the starting structure. A stable, plateauing RMSD curve suggests the complex has reached equilibrium and the binding is stable.[20][21] Large fluctuations may indicate instability.[21]

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF for each protein residue. This reveals which parts of the protein are flexible and which are rigid.[20] High fluctuations in the binding site residues might indicate a less stable interaction.[22]

-

Hydrogen Bond Analysis: Track the number of hydrogen bonds between the protein and ligand throughout the simulation. A consistent presence of key hydrogen bonds supports a stable interaction.

-

Caption: Step-by-step workflow for Molecular Dynamics simulation.

Advanced Modeling and Prediction

Beyond core interaction modeling, computational methods can predict the broader pharmacokinetic properties of a molecule.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity, such as hydrogen bond donors/acceptors and hydrophobic regions.[23][24] Pharmacophore models can be generated from a known protein-ligand complex (structure-based) or a set of active molecules (ligand-based).[23][25] These models are powerful tools for virtual screening to identify novel compounds with the potential for similar biological activity.[24][26]

In Silico ADMET Prediction

Evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial in drug development.[27][28][29] In silico ADMET prediction uses computational models, often based on Quantitative Structure-Activity Relationships (QSAR) or machine learning, to estimate these properties early in the discovery process.[28][30] This helps to identify and eliminate candidates with poor pharmacokinetic profiles, saving significant time and resources.[27][30][31]

Conclusion and Future Outlook

This guide has outlined a rigorous and scientifically grounded workflow for the in silico modeling of N-(3-Hydroxyphenyl)benzamide. By integrating molecular docking to predict binding modes and molecular dynamics to assess their stability, researchers can build a detailed, atomic-level understanding of the compound's interactions with its biological target. The validation inherent in this multi-step process—from careful system preparation to dynamic stability analysis—ensures a high degree of confidence in the resulting models.

The insights generated from this workflow are not an end in themselves but a starting point for hypothesis-driven experimental work. The predicted key interacting residues can be targeted in site-directed mutagenesis studies to validate the binding model. Furthermore, the detailed interaction map can guide the rational design of new analogues with improved potency and selectivity. By embracing these powerful computational tools, the drug discovery process can be made more efficient, targeted, and ultimately, more successful.

References

-

In silico ADMET prediction: recent advances, current challenges and future trends. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

What is pharmacophore modeling and its applications? (2025, May 21). Patsnap Synapse. Retrieved January 2, 2026, from [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Retrieved January 2, 2026, from [Link]

-

Kaserer, T., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Science. Retrieved January 2, 2026, from [Link]

-

IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences. Retrieved January 2, 2026, from [Link]

-

Pharmacophore modeling. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]

-

Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. PubMed. Retrieved January 2, 2026, from [Link]

-

In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]

-

Jia, L., & Gao, H. (n.d.). Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments. Retrieved January 2, 2026, from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 2, 2026, from [Link]

-

Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021, October 11). YouTube. Retrieved January 2, 2026, from [Link]

-

In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. Retrieved January 2, 2026, from [Link]

-

Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. Retrieved January 2, 2026, from [Link]

-

Protein-ligand docking. (2019, October 19). Galaxy Training. Retrieved January 2, 2026, from [Link]

-

Protein-Ligand Interaction Tutorial. (2020, March 21). YouTube. Retrieved January 2, 2026, from [Link]

-

Zloh, M., & Kirton, S. B. (2018, February). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. Retrieved January 2, 2026, from [Link]

-

Session 4: Introduction to in silico docking. (n.d.). Retrieved January 2, 2026, from [Link]

-

Rehman, A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Retrieved January 2, 2026, from [Link]

-

Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020, July 18). YouTube. Retrieved January 2, 2026, from [Link]

-

Tan, Y. S., et al. (n.d.). A Guide to In Silico Drug Design. PubMed Central. Retrieved January 2, 2026, from [Link]

-

[MD-2] Protein Preparation for Molecular Docking. (2022, November 21). YouTube. Retrieved January 2, 2026, from [Link]

-

Barakat, K. H. (2009, February). Molecular Docking Tutorial. Retrieved January 2, 2026, from [Link]

-

Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. (n.d.). Meiler Lab. Retrieved January 2, 2026, from [Link]

-

Simulation Analysis. (2023). iGEM 2023 | IIT-Roorkee. Retrieved January 2, 2026, from [Link]

-

Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved January 2, 2026, from [Link]

-

Visualizing MD Simulation Results | RMSD | RMSF | SSE | Contacts | Torsion Profile | Schrodinger. (2025, February 9). YouTube. Retrieved January 2, 2026, from [Link]

-

Konagurthu, S. (2023, September 27). In Silico Modeling: Accelerating drug development. Patheon pharma services. Retrieved January 2, 2026, from [Link]

-

RMSD and RMSF data interpretation. (2021, November 3). ResearchGate. Retrieved January 2, 2026, from [Link]

-

In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers Research Topic. Retrieved January 2, 2026, from [Link]

-

How to interpret the affinity in a protein docking - ligand. (2021, April 29). Matter Modeling Stack Exchange. Retrieved January 2, 2026, from [Link]

-

Antunes, D. A., et al. (n.d.). Binding Affinity via Docking: Fact and Fiction. OUCI. Retrieved January 2, 2026, from [Link]

-

Huang, S.-Y. (n.d.). Improving Binding Mode and Binding Affinity Predictions of Docking by Ligand-based Search of Protein Conformations: Evaluation in D3R Grand Challenge 2015. NIH. Retrieved January 2, 2026, from [Link]

-

A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved January 2, 2026, from [Link]

-

How to prepare this type of compounds for molecular docking? (2022, January 20). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Chen, Y.-C. (2025, October 21). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. Retrieved January 2, 2026, from [Link]

-

EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. (2025, May 5). ijrti. Retrieved January 2, 2026, from [Link]

-

4-hydroxy-N-(3-methylphenyl)benzamide. (2025, October 11). Chemsrc. Retrieved January 2, 2026, from [Link]

-

Yamane, H., et al. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Retrieved January 2, 2026, from [Link]

-

N-(3-hydroxy-4-methylphenyl)benzamide. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Benzamide. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

Sources